2-(2-(4-Chlorophenoxy)phenyl)acetic acid

Vue d'ensemble

Description

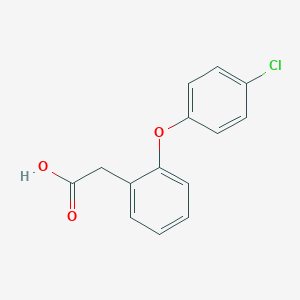

2-(2-(4-Chlorophenoxy)phenyl)acetic acid is an organic compound with the molecular formula C₁₄H₁₁ClO₃ and a molecular weight of 262.69 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

The synthesis of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid typically involves the reaction of 4-chlorophenol with phenylacetic acid under specific conditions. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

2-(2-(4-Chlorophenoxy)phenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C14H11ClO3

- Molecular Weight : 262.69 g/mol

- CAS Number : 25563-04-6

- Appearance : Crystalline solid, moderately soluble in organic solvents.

The compound features a chlorophenoxy group attached to a phenylacetic acid structure, which contributes to its unique biological activity and potential applications.

Anti-inflammatory Activity

One of the primary applications of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid is its use as an anti-inflammatory agent . Research has indicated that it exhibits significant anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This mechanism is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

-

Carrageenan-Induced Edema Model :

- In studies using the carrageenan-induced rat paw edema model, this compound demonstrated moderate to excellent anti-inflammatory activity. The results suggested a dose-dependent effect on inflammation reduction .

-

Pain Relief Studies :

- Preliminary pharmacological studies have shown promise in pain relief applications, indicating that the compound could serve as an effective analgesic in clinical settings .

Potential Herbicide or Pesticide

Due to its phenolic structure, this compound has been explored for potential use as a herbicide or pesticide . Its ability to interact with biological targets makes it valuable in agricultural chemistry.

- Research Findings : Studies suggest that the compound may inhibit certain plant growth processes, leading to its effectiveness as a herbicide . Further research is needed to fully characterize its efficacy and safety in agricultural applications.

Mécanisme D'action

The mechanism of action of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory processes . The exact molecular targets and pathways are still under investigation, but it is known to influence the production of inflammatory mediators.

Comparaison Avec Des Composés Similaires

2-(2-(4-Chlorophenoxy)phenyl)acetic acid can be compared with other similar compounds, such as:

4-Chlorophenoxyacetic acid: This compound is a synthetic pesticide and plant growth regulator.

2-Chlorophenoxyacetic acid: Known for its herbicidal properties.

2,4-Dichlorophenoxyacetic acid: Widely used as a herbicide and plant growth regulator. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.

Activité Biologique

2-(2-(4-Chlorophenoxy)phenyl)acetic acid, also known as 4-chlorophenoxyacetic acid (CAS No. 25563-04-6), is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C14H11ClO3

- Molar Mass : 262.69 g/mol

- Density : 1.317 g/cm³

- Melting Point : 120-122 °C

- Solubility : Slightly soluble in chloroform and methanol .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related phenolic compounds have shown their ability to inhibit pro-inflammatory mediators such as TNF-α and IL-6. These effects are often mediated through the inhibition of NF-κB signaling pathways, which are crucial in the inflammatory response .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It has been noted that phenolic compounds can scavenge free radicals, thereby reducing oxidative stress in cells. The DPPH radical scavenging assay is commonly used to assess this activity, where compounds exhibit varying degrees of effectiveness compared to standard antioxidants like ascorbic acid .

Antitumor Activity

Emerging studies suggest that derivatives of chlorophenoxyacetic acids may possess antitumor properties. For example, some analogs have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving cell cycle arrest and apoptosis induction .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Cyclooxygenase (COX) : Similar compounds have been shown to selectively inhibit COX-2, an enzyme involved in inflammation and pain pathways.

- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways that regulate inflammation and cell proliferation.

- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), the compound helps protect cellular components from oxidative damage.

Case Studies and Research Findings

Propriétés

IUPAC Name |

2-[2-(4-chlorophenoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMJMOPIBISVHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482181 | |

| Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25563-04-6 | |

| Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.